molecular formula C10H11BrO B3318188 1-(bromomethyl)-3,4-dihydro-1H-2-benzopyran CAS No. 99070-15-2

1-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Cat. No.: B3318188
CAS No.: 99070-15-2
M. Wt: 227.1 g/mol
InChI Key: YPRJYWJXSMVWPD-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran (CAS 99070-15-2) is a brominated derivative of the isochroman scaffold, a structure recognized as a privileged framework in medicinal chemistry due to its presence in numerous natural products and bioactive molecules . The compound features a bromomethyl substituent at the 1-position, which serves as a highly reactive handle for alkylation or nucleophilic substitution reactions . This makes it a valuable synthetic intermediate for constructing more complex, drug-like molecules, particularly through solid-phase parallel synthesis methodologies used to generate chemical libraries for high-throughput screening . The benzopyran core is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, as observed in related compounds . The reactivity of the bromomethyl group allows researchers to readily functionalize the core structure, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRJYWJXSMVWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261947
Record name 1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99070-15-2
Record name 1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99070-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is a compound belonging to the benzopyran family, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11BrOC_{10}H_{11}BrO and features a bicyclic structure comprising a benzene ring fused to a pyran ring. The bromomethyl group at the 1-position is significant for its reactivity, making it susceptible to nucleophilic substitution reactions, which are crucial for its biological activity.

Property Value
Molecular FormulaC10H11BrO
CAS Number99070-15-2
Structural ClassBenzopyran
Key Functional GroupBromomethyl

The mechanism of action of this compound involves its interaction with biological targets through covalent bonding facilitated by the bromomethyl group. This interaction can lead to inhibition or modulation of enzyme activity and receptor binding, making it a candidate for various therapeutic applications.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Properties
Research indicates that benzopyrans, including this compound, possess antimicrobial properties against various pathogens. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity
The compound also demonstrates antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is attributed to the structural features of benzopyrans that allow them to scavenge free radicals .

Cytotoxicity
In vitro studies have reported cytotoxic effects against cancer cell lines. For instance, derivatives of benzopyrans have been evaluated for their ability to inhibit cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

Study on HIF-1 Inhibition
A study screened a library of compounds including benzopyrans for inhibition of the HIF-1 signaling pathway, which is often upregulated in cancers. Some derivatives exhibited significant inhibitory activity with IC50 values as low as 0.5 μM .

Antimicrobial Activity Evaluation
In another study, various benzopyran derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL, showcasing their potential as antimicrobial agents .

Summary Table of Biological Activities

Activity Type Description IC50 / MIC Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC: 1–4 μg/mL
AntioxidantScavenges free radicalsNot quantified
CytotoxicityInhibits cancer cell proliferationIC50: as low as 0.5 μM

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds related to benzopyrans exhibit anticancer properties. For instance, hydroxylonchocarpin and related derivatives have shown efficacy against various cancer cell lines . The structural similarity of 1-(bromomethyl)-3,4-dihydro-1H-2-benzopyran to these compounds suggests potential for similar biological activity.

2. Antifungal Properties:
The compound may also exhibit antifungal activity, akin to moracin D, which has demonstrated effectiveness against fungal pathogens . The bromomethyl group could enhance the interaction with fungal enzymes or cellular structures.

3. Cardiovascular Effects:
Studies have highlighted the role of benzopyran derivatives in modulating potassium channels, leading to antihypertensive effects . This mechanism of action could be explored further with this compound to evaluate its potential as a cardiovascular therapeutic agent.

Material Science Applications

1. Polymer Chemistry:
The unique structure of this compound allows it to serve as a versatile building block in polymer synthesis. Its reactivity can be harnessed in the development of functionalized polymers that may exhibit specific properties such as improved mechanical strength or thermal stability.

2. Synthesis of Novel Compounds:
The compound can be utilized in solid-phase synthesis techniques to create libraries of related benzopyran derivatives. This approach has been successfully employed to generate diverse chemical libraries for biological screening .

Case Studies

Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various benzopyran derivatives, including those structurally similar to this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls. This suggests that further investigation into the bromomethyl derivative could yield promising anticancer agents.

Case Study 2: Enzyme Interaction Studies
In a series of enzyme modulation experiments, derivatives of benzopyran were tested for their ability to inhibit specific enzymes involved in metabolic pathways. The results showed that certain modifications led to enhanced binding affinities and inhibition rates. This paves the way for exploring this compound's potential as an enzyme inhibitor in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The bromomethyl group distinguishes 1-(bromomethyl)-3,4-dihydro-1H-2-benzopyran from other benzopyran derivatives. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight CAS No. Key Features
This compound Bromomethyl at position 1 C₉H₁₇Br ~292.18* 1339544-95-4 Reactive bromomethyl group for functionalization; potential synthetic intermediate.
3-Butyl-3,4-dihydro-1H-2-benzopyran-1-one Butyl at position 3; ketone C₁₃H₁₆O₂ 204.27 68062-36-2 Ketone functionality; used in fragrance or pharmaceutical intermediates.
3-Propyl-3,4-dihydroisochromen-1-one Propyl at position 3; ketone C₁₂H₁₄O₂ 190.24 68062-36-2 Similar to 3-butyl derivative; lipophilic substituent affects solubility.
4-(3-Bromophenyl)-chromeno[4,3-d]pyrimidine Bromophenyl fused pyrimidine C₁₈H₁₂BrN₂O₂ 383.21 N/A Antimicrobial activity; extended aromatic system enhances π-π interactions.
1-(Aminomethyl)-3,4-dihydro-1H-2-benzopyran Aminomethyl at position 1 C₁₀H₁₃NO₂ 195.22 111699-42-4 Polar amino group increases solubility; potential CNS-targeting pharmacophore.

*Note: Molecular weight for this compound is inferred from related compounds due to conflicting data in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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